molecular formula C12H16N2OS B11949654 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea CAS No. 14255-93-7

1-Allyl-3-(2-ethoxyphenyl)-2-thiourea

Cat. No.: B11949654
CAS No.: 14255-93-7
M. Wt: 236.34 g/mol
InChI Key: FHBRDAGWNMJITB-UHFFFAOYSA-N
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Description

1-Allyl-3-(2-ethoxyphenyl)-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea typically involves the reaction of allyl isothiocyanate with 2-ethoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(2-ethoxyphenyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The allyl and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Allyl-3-(2-ethoxyphenyl)-2-thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Allyl-3-(2-ethoxyphenyl)thiourea
  • 1-Allyl-3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2,4,5-imidazolidinetrione

Uniqueness

1-Allyl-3-(2-ethoxyphenyl)-2-thiourea is unique due to its specific combination of allyl, ethoxy, and thiourea groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

14255-93-7

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H16N2OS/c1-3-9-13-12(16)14-10-7-5-6-8-11(10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,16)

InChI Key

FHBRDAGWNMJITB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NCC=C

Origin of Product

United States

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